molecular formula C8H12N4 B12897621 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine

Cat. No.: B12897621
M. Wt: 164.21 g/mol
InChI Key: CJVXDIMMMFXHJA-RUDMXATFSA-N
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Description

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is a heterocyclic compound with a pyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine typically involves the reaction of 3,4-dimethylpyridazine with ethylidenehydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridazine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated pyridazine derivatives.

Scientific Research Applications

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-4,6-dimethyl-2-pyridone: Another pyridazine derivative with similar structural features.

    2-Ethylidene-6-methyl-3,5-heptadienal: A compound with a similar ethylidene group.

Uniqueness

6-(2-Ethylidenehydrazinyl)-3,4-dimethylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N-[(E)-ethylideneamino]-5,6-dimethylpyridazin-3-amine

InChI

InChI=1S/C8H12N4/c1-4-9-11-8-5-6(2)7(3)10-12-8/h4-5H,1-3H3,(H,11,12)/b9-4+

InChI Key

CJVXDIMMMFXHJA-RUDMXATFSA-N

Isomeric SMILES

C/C=N/NC1=NN=C(C(=C1)C)C

Canonical SMILES

CC=NNC1=NN=C(C(=C1)C)C

Origin of Product

United States

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